molecular formula C14H24N2O6 B14736476 L-Leucine, N,N'-(1,2-dioxo-1,2-ethanediyl)bis- CAS No. 5447-62-1

L-Leucine, N,N'-(1,2-dioxo-1,2-ethanediyl)bis-

Cat. No.: B14736476
CAS No.: 5447-62-1
M. Wt: 316.35 g/mol
InChI Key: NLBWWURQVQBCBC-UWVGGRQHSA-N
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Description

L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- is a chemical compound with the molecular formula C14H24N2O6. It consists of 46 atoms: 24 hydrogen atoms, 14 carbon atoms, 2 nitrogen atoms, and 6 oxygen atoms . This compound is a derivative of the essential amino acid L-Leucine, which plays a crucial role in protein synthesis and various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- typically involves the reaction of L-Leucine with oxalyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its role in protein synthesis and metabolic pathways.

    Medicine: Research explores its potential therapeutic applications, including its role in muscle growth and repair.

    Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- involves its interaction with specific molecular targets and pathways. In biological systems, it may influence protein synthesis by activating the mTOR pathway, which is crucial for cell growth and metabolism. The compound’s effects on metabolic pathways can lead to various physiological outcomes, including muscle growth and repair.

Comparison with Similar Compounds

L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- can be compared with other similar compounds, such as:

  • L-Isoleucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis-
  • L-Valine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis-

These compounds share structural similarities but may differ in their specific biological activities and applications. L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- is unique in its specific interactions with the mTOR pathway and its role in protein synthesis.

Properties

CAS No.

5447-62-1

Molecular Formula

C14H24N2O6

Molecular Weight

316.35 g/mol

IUPAC Name

(2S)-2-[[2-[[(1S)-1-carboxy-3-methylbutyl]amino]-2-oxoacetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C14H24N2O6/c1-7(2)5-9(13(19)20)15-11(17)12(18)16-10(14(21)22)6-8(3)4/h7-10H,5-6H2,1-4H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t9-,10-/m0/s1

InChI Key

NLBWWURQVQBCBC-UWVGGRQHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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